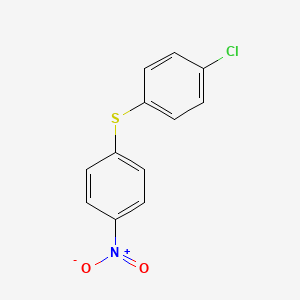

4-Chloro-4'-nitrodiphenyl sulfide

描述

Contextual Significance within Diarylsulfide Chemistry

The significance of the diaryl sulfide (B99878) framework is highlighted by its presence in various therapeutic agents, including those with antibacterial, antifungal, and anti-hypertensive properties. researchgate.net Furthermore, research has explored diaryl sulfide analogs of Combretastatin A-4, a potent natural product that inhibits tubulin polymerization, as potential anticancer agents. acs.orgnih.gov Specifically, certain diaryl sulfide derivatives have shown selective activity against breast cancer cell lines. acs.org This underscores the value of the diaryl sulfide scaffold as a "privileged" structure in medicinal chemistry.

Beyond pharmaceuticals, diaryl sulfides and their derivatives have found applications in materials science and industry. They have been investigated as effective corrosion inhibitors for metals like tin, cadmium, and steel in acidic environments. nih.gov Their ability to adsorb onto metal surfaces helps to prevent degradation. nih.gov Additionally, related sulfonium (B1226848) salts are used in the oil and gas industry to inhibit the microbial production of hydrogen sulfide, a process known as souring. google.com

Current Research Landscape and Academic Relevance of Halogenated and Nitrated Organic Sulfur Compounds

The academic interest in halogenated and nitrated organic sulfur compounds like 4-chloro-4'-nitrodiphenyl sulfide stems from the diverse reactivity and synthetic utility these functionalities impart. The presence of electron-withdrawing groups (the nitro group) and halogens (the chloro group) on the aromatic rings significantly influences the electronic properties of the sulfide bridge and the rings themselves, making them valuable substrates for a variety of chemical transformations.

A substantial body of research is dedicated to the synthesis of diaryl sulfides, reflecting their importance. Numerous methods have been developed, often employing transition-metal catalysts (such as palladium, copper, or nickel) to facilitate the cross-coupling of aryl halides with thiols or their surrogates. organic-chemistry.org These methods aim for high yields, broad substrate scope, and tolerance of various functional groups, including the nitro and chloro groups found in this compound. organic-chemistry.org The development of metal-free synthesis protocols is also an active area of research, aiming for more environmentally benign and cost-effective processes. researchgate.netrsc.org

The reactivity of the sulfide bond itself is a key area of study. The sulfur atom can be readily oxidized to form the corresponding sulfoxides and sulfones. wikipedia.orgnih.gov This transformation is significant because the resulting sulfoxides and sulfones often exhibit distinct biological activities and physical properties compared to the parent sulfide. nih.gov For instance, some diaryl sulfone derivatives are known to possess anti-leprosy properties. The selective oxidation of one sulfide in the presence of other functional groups remains a challenge and an area of academic pursuit.

The presence of the nitro group offers a synthetic handle for further functionalization. It can be reduced to an amino group, which can then be used to build more complex molecules. This versatility makes nitrated diaryl sulfides valuable intermediates in multi-step organic synthesis.

Interdisciplinary Research Opportunities and Future Directions for this compound

The specific combination of a chloro substituent, a nitro group, and a diaryl sulfide core in this compound opens up several avenues for interdisciplinary research.

Medicinal Chemistry and Drug Discovery: Building on the established biological activity of the diaryl sulfide scaffold, this compound and its derivatives are prime candidates for biological screening. acs.orgresearchgate.net Given that analogs have shown promise as antitubulin agents and inhibitors of cancer cell proliferation, this compound could serve as a starting point for developing new anticancer therapeutics. acs.orgnih.gov The chloro and nitro groups provide specific electronic and steric properties that could be fine-tuned to optimize binding to biological targets. Future work could involve synthesizing a library of related compounds and evaluating their efficacy against various cancer cell lines and other disease targets. The corresponding sulfoxide (B87167) and sulfone derivatives should also be investigated, as oxidation can dramatically alter biological activity. nih.gov

Materials Science and Engineering: The investigation of diaryl sulfides as corrosion inhibitors provides a direct path for future research. nih.gov this compound could be tested for its ability to protect various metals and alloys from corrosion in different industrial environments. Computational studies, such as Density Functional Theory (DFT), could be employed to model its interaction with metal surfaces and predict its inhibition efficiency, guiding the design of more effective inhibitors.

Polymer and Materials Chemistry: The bifunctional nature of this molecule (a reducible nitro group and a reactive chloro-group) makes it a potential monomer for the synthesis of novel sulfur-containing polymers. These polymers could possess unique thermal, optical, or electronic properties. For example, polymers derived from this scaffold might exhibit high refractive indices or specific conductive properties, making them interesting for applications in electronics or photonics.

Catalysis: While often the product of catalytic reactions, diaryl sulfides can also serve as ligands for transition metal catalysts. The sulfur atom can coordinate to a metal center, and the electronic properties of the ligand can be tuned by the substituents on the aromatic rings. Future research could explore the use of this compound or its derivatives as ligands in catalytic processes, potentially leading to new catalysts with unique reactivity or selectivity.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-(4-chlorophenyl)sulfanyl-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClNO2S/c13-9-1-5-11(6-2-9)17-12-7-3-10(4-8-12)14(15)16/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPUBRDUBQIVBGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])SC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80176378 | |

| Record name | 4-Chloro-4'-nitrodiphenyl sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80176378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21969-11-9 | |

| Record name | 4-Chloro-4'-nitrodiphenyl sulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021969119 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 21969-11-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64362 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chloro-4'-nitrodiphenyl sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80176378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Chloro 4 Nitrodiphenyl Sulfide

Established Synthetic Pathways to Diphenyl Sulfides

The synthesis of diaryl sulfides, the class of compounds to which 4-Chloro-4'-nitrodiphenyl sulfide (B99878) belongs, is primarily achieved through two major strategies: nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. These methods offer versatile approaches to forming the crucial carbon-sulfur (C-S) bond.

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) is a cornerstone in the synthesis of diaryl sulfides. uky.edu This reaction class involves the attack of a nucleophile, in this case, a thiolate, on an aromatic ring that is activated by electron-withdrawing groups. The presence of such groups, typically in the ortho and/or para positions to the leaving group, facilitates the reaction by stabilizing the intermediate Meisenheimer complex. chemrxiv.org

The synthesis of poly(arylene sulfide)s through SNAr reactions of bis-thiolates with dibrominated pyromellitic diimide derivatives highlights the utility of this method. These reactions can proceed to quantitative yields at room temperature in dipolar aprotic solvents. uky.edu The general inefficiency and requirement for harsh reaction conditions in non-transition metal-catalyzed methods have driven the development of more advanced synthetic protocols. nih.gov

Metal-Catalyzed C-S Bond Formation Strategies

Transition metal-catalyzed reactions have become indispensable for the formation of C-S bonds, offering milder reaction conditions and broader functional group tolerance compared to traditional methods. nih.govresearchgate.net Copper and palladium are the most prominent metals used in these transformations. tandfonline.comresearchgate.net

Copper-catalyzed reactions, often referred to as Ullmann-type couplings, are particularly attractive due to copper's lower cost and toxicity compared to palladium. tandfonline.comresearchgate.net These reactions typically involve the coupling of an aryl halide with a thiol in the presence of a copper catalyst and a base. Numerous protocols utilizing various copper catalysts have been developed for the synthesis of diaryl sulfides. tandfonline.comresearchgate.net

Palladium-catalyzed C-S bond formation has also been extensively studied. While thiols and sulfides can sometimes deactivate palladium catalysts through strong coordination, the development of suitable ligands, such as monodentate phosphines, has enabled efficient coupling reactions. nih.gov Nickel catalysis has also emerged as a viable alternative for C-S bond formation. dntb.gov.ua

Specific Synthesis of 4-Chloro-4'-nitrodiphenyl sulfide

The specific synthesis of this compound leverages the principles of nucleophilic aromatic substitution and can also be approached through reductive methods.

Condensation Reactions Involving Halonitrobenzenes and Thiols

A primary and direct method for synthesizing this compound involves the condensation reaction between a halonitrobenzene and a chlorothiophenol. Specifically, the reaction of 1-chloro-4-nitrobenzene (B41953) with 4-chlorothiophenol (B41493) in the presence of a base is a common approach. The electron-withdrawing nitro group on the 1-chloro-4-nitrobenzene ring activates the chlorine atom for nucleophilic attack by the thiolate generated from 4-chlorothiophenol.

The industrial preparation of 1-chloro-4-nitrobenzene is achieved through the nitration of chlorobenzene, which yields a mixture of 2-nitro and 4-nitro isomers that are subsequently separated. wikipedia.org The nitro group in 4-nitrochlorobenzene makes the chlorine atom susceptible to displacement by various nucleophiles. wikipedia.org

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| 1-Chloro-4-nitrobenzene | 4-Chlorothiophenol | This compound | Nucleophilic Aromatic Substitution |

Oxidative and Reductive Approaches in Synthetic Sequences

Alternative synthetic strategies can involve the manipulation of related sulfur-containing compounds through oxidation or reduction.

An indirect route to this compound is through the reduction of its corresponding sulfoxide (B87167), 4-Chloro-4'-nitrodiphenyl sulfoxide. rsc.orgnih.gov This deoxygenation reaction can be achieved using various reducing agents. A notable method involves the use of a manganese complex, MnBr(CO)₅, as a catalyst with a silane, such as phenylsilane (B129415) (PhSiH₃), as the reductant. rsc.org This catalytic system has been shown to be effective for the reduction of various sulfoxides, including those with nitro groups. rsc.org While this method provides good yields, the formation of small amounts of amino byproducts from the reduction of the nitro group can occur. rsc.org The reaction is chemoselective, tolerating the presence of halogen atoms on the aromatic rings. rsc.org

| Starting Material | Reagents | Product | Reaction Type | Yield |

| 4-Chloro-4'-nitrodiphenyl sulfoxide | PhSiH₃, MnBr(CO)₅ | This compound | Reduction | Good |

Mechanistic Insights into this compound Formation

The formation of this compound via the reaction of a nitro-activated aryl halide and a thiolate proceeds through a well-established nucleophilic aromatic substitution (SNAr) mechanism. This is not a single-step displacement but a two-step addition-elimination process.

The reaction is initiated by the nucleophilic attack of the thiolate anion on the carbon atom of the aryl halide that bears the leaving group (in this case, the chlorine atom). This attack is favored because the aromatic ring is rendered electron-deficient by the strongly electron-withdrawing nitro group. The presence of the nitro group in the para position to the chlorine atom is particularly effective at stabilizing the negative charge of the intermediate through resonance.

Role of Catalytic Systems and Reaction Conditions

Catalytic systems, particularly phase-transfer catalysts, play a pivotal role in the synthesis of diaryl sulfides like this compound. These catalysts are essential for overcoming the mutual insolubility of the reactants. The thiolate salt is typically soluble in an aqueous or solid phase, while the aryl halide is soluble in an organic solvent. The phase-transfer catalyst, possessing both hydrophilic and lipophilic characteristics, shuttles the thiolate anion into the organic phase, enabling the reaction to proceed.

The choice of catalyst, solvent, temperature, and base can significantly influence the reaction rate and yield. Common phase-transfer catalysts include quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) bromide) and phosphonium (B103445) salts. The solvent is typically a non-polar or dipolar aprotic solvent. The reaction temperature can vary, but often elevated temperatures are used to increase the reaction rate.

Table 1: Typical Catalysts and Conditions for Unsymmetrical Diaryl Sulfide Synthesis via SNAr

| Catalyst | Reactant 1 | Reactant 2 | Solvent | Base | Temperature (°C) | Yield (%) | Reference |

| Tetrabutylammonium bromide | 4-Chloronitrobenzene | 4-Thiocresol | Toluene/Water | NaOH | 80-100 | High | General Methodology |

| Aliquat 336 | 2,4-Dinitrochlorobenzene | Thiophenol | Dichloromethane/Water | K2CO3 | Reflux | >90 | General Methodology |

| 18-Crown-6 | 1-Fluoro-4-nitrobenzene | Potassium thiophenoxide | Acetonitrile | - | Room Temp | High | General Methodology |

This table represents typical conditions for the synthesis of unsymmetrical diaryl sulfides via SNAr and is for illustrative purposes. Specific conditions for this compound may vary.

Investigation of Reaction Intermediates

The key intermediate in the SNAr mechanism for the formation of this compound is the Meisenheimer complex . This is a resonance-stabilized anionic σ-complex formed upon the addition of the 4-chlorothiophenolate to the 4-chloronitrobenzene ring.

The formation of the Meisenheimer complex is the rate-determining step of the reaction. The stability of this intermediate is crucial for the reaction to proceed. The negative charge of the complex is delocalized over the aromatic ring and, most importantly, onto the nitro group. This delocalization significantly lowers the activation energy for its formation.

While the existence of Meisenheimer complexes is well-established through spectroscopic and theoretical studies for many SNAr reactions, specific isolation and detailed characterization of the Meisenheimer complex for the synthesis of this compound is not extensively documented in readily available literature. However, its formation is inferred from the general understanding of the SNAr mechanism. Computational studies on similar systems have provided insights into the structure and stability of these intermediates. For instance, DFT calculations on related systems have helped in understanding the regioselectivity of nucleophilic attack mdpi.com.

The second step of the mechanism is the rapid elimination of the leaving group (chloride ion) from the Meisenheimer complex, which restores the aromaticity of the ring and yields the final product, this compound.

Chemical Reactivity and Transformative Potential of 4 Chloro 4 Nitrodiphenyl Sulfide

Oxidation Chemistry of the Sulfide (B99878) Linkage

The sulfur atom in the sulfide bridge is susceptible to oxidation, allowing for the synthesis of corresponding sulfoxides and sulfones. This transformation significantly alters the electronic and physical properties of the molecule.

The oxidation of the sulfide linkage in 4-chloro-4'-nitrodiphenyl sulfide can proceed in two stages. A single oxidation step converts the sulfide to a sulfoxide (B87167), while further oxidation yields the corresponding sulfone, 4'-Chloro-4-nitrodiphenyl sulfone. scbt.com The sulfone, in particular, is a stable compound used in various applications, including as a precursor for polymers. wikipedia.org The oxidation process fundamentally changes the geometry and electronic nature of the sulfur bridge, from a bent, electron-donating sulfide to a tetrahedral, strongly electron-withdrawing sulfonyl group.

A variety of oxidizing agents can accomplish this transformation. Common reagents include hydrogen peroxide, often in the presence of a catalyst, and peroxy acids. researchgate.netresearchgate.net For instance, the oxidation of sulfides to sulfones can be efficiently achieved using a combination of urea-hydrogen peroxide and phthalic anhydride, which provides a metal-free and environmentally friendly method. researchgate.net Another powerful oxidant for converting sulfides directly to sulfones is oxone (2KHSO₅·KHSO₄·K₂SO₄). nih.gov

Controlling the oxidation to selectively produce either the sulfoxide or the sulfone is a key aspect of the synthetic utility of diaryl sulfides. The choice of oxidant and reaction conditions determines the outcome.

For the selective oxidation of sulfides to sulfoxides, milder reagents and controlled conditions are necessary to prevent over-oxidation to the sulfone. researchgate.net A number of methodologies have been developed for this purpose. For example, dinitrogen tetroxide impregnated on activated charcoal (N₂O₄/Charcoal) has been shown to selectively oxidize sulfides to sulfoxides at room temperature. thieme-connect.de Another effective method involves using 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) in the presence of hydrated silica (B1680970) gel, which facilitates a fast and clean conversion. memphis.edu The use of an ion-supported hypervalent iodine reagent allows for the selective oxidation of both aliphatic and aromatic sulfides to their corresponding sulfoxides in excellent yields without over-oxidation. organic-chemistry.org

Conversely, to favor the formation of the sulfone, stronger oxidizing agents or more forcing conditions are employed. Niobium carbide has been demonstrated as an effective catalyst for the oxidation of sulfides to sulfones using 30% hydrogen peroxide, while tantalum carbide under similar conditions yields the sulfoxide. organic-chemistry.org The selectivity can also be controlled by temperature; in certain catalytic systems using hydrogen peroxide, lower temperatures (e.g., 30 °C) favor the sulfoxide, while higher temperatures (e.g., 40 °C) drive the reaction towards the sulfone. mdpi.com

Below is a table summarizing various selective oxidation methodologies for sulfides.

| Oxidant/Catalyst System | Predominant Product | Key Features |

| Dinitrogen Tetroxide / Charcoal thieme-connect.de | Sulfoxide | Selective conversion at room temperature. |

| 1,3-dibromo-5,5-dimethylhydantoin / Hydrated Silica Gel memphis.edu | Sulfoxide | Fast, simple procedure with easy product isolation. |

| Ion-supported Hypervalent Iodine Reagent organic-chemistry.org | Sulfoxide | Metal-free, recyclable reagent, high yields at room temperature. |

| Ammonium (B1175870) Persulfate ((NH₄)₂S₂O₈) nih.gov | Sulfoxide | Effective for selective oxidation in aqueous conditions. |

| Urea-Hydrogen Peroxide / Phthalic Anhydride researchgate.netorganic-chemistry.org | Sulfone | Metal-free, clean conversion directly to the sulfone. |

| Hydrogen Peroxide / Niobium Carbide organic-chemistry.org | Sulfone | Catalyst is reusable and shows high efficiency for sulfone formation. |

| Oxone nih.gov | Sulfone | Efficient oxidant for the conversion of sulfides to sulfones. |

Reactivity of Aromatic Substituents

The nitro and chloro groups on the aromatic rings of this compound are key sites for chemical transformations, enabling the introduction of new functionalities and the synthesis of diverse derivatives.

The nitro group is readily reduced to an amino group, a fundamental transformation in organic synthesis. This reaction converts the electron-withdrawing nitro group into an electron-donating amino group, significantly altering the molecule's chemical properties and providing a route to compounds like 4-amino-4'-chlorodiphenyl sulfide. chemicalbook.com

A wide array of reagents can be used for the reduction of aromatic nitro compounds. wikipedia.org Classic methods include the use of metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid. scispace.com Catalytic hydrogenation using catalysts like Raney nickel or palladium on carbon (Pd/C) is also a common and efficient method. wikipedia.org For chemoselective reductions, where other functional groups might be sensitive, specific reagents are employed. Sodium sulfide (Na₂S) or sodium hydrosulfite (Na₂S₂O₄) are known to selectively reduce nitro groups in the presence of other reducible functionalities. wikipedia.orgnih.gov For instance, the reduction of a related compound, 4-nitro-4'-chlorobenzophenone, to 4-amino-4'-chlorobenzophenone (B1229614) was successfully achieved using sodium disulfide (Na₂S₂). nih.gov

The resulting amino group can undergo a wide range of subsequent reactions, such as diazotization, acylation, and alkylation, further expanding the synthetic utility of the original molecule.

| Reducing Agent/System | Product | Typical Conditions |

| Iron (Fe) / Acidic Media wikipedia.org | Amine | Reaction in the presence of an acid like HCl. |

| Tin(II) Chloride (SnCl₂) wikipedia.org | Amine | Effective for reducing nitroarenes. |

| Catalytic Hydrogenation (H₂, Pd/C) wikipedia.orgscispace.com | Amine | Use of hydrogen gas with a metal catalyst. |

| Sodium Sulfide (Na₂S) / Sodium Disulfide (Na₂S₂) wikipedia.orgnih.gov | Amine | Can offer chemoselectivity in polyfunctional molecules. |

| Zinc (Zn) / Ammonium Chloride (NH₄Cl) scispace.com | Amine | Reduction in an aqueous medium. |

The chlorine atom on the phenyl ring of this compound is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is significantly enhanced by the presence of the strongly electron-withdrawing nitro group on the opposite ring, whose effect is transmitted through the sulfide bridge. The nitro group, being in the para position relative to the sulfide linkage, activates the entire diphenyl sulfide system, making the carbon atom bonded to the chlorine more electrophilic and stabilizing the intermediate Meisenheimer complex formed during the substitution. mdpi.com

In SNAr reactions, a nucleophile attacks the carbon atom bearing the leaving group (in this case, chlorine), forming a resonance-stabilized anionic intermediate (a σ-complex). mdpi.com The subsequent departure of the chloride ion restores the aromaticity of the ring, yielding the substituted product. libretexts.org Common nucleophiles used in these reactions include alkoxides, amines, and thiols. The reaction of 4,4′-dichlorodiphenyl sulfone with bisphenols to form polysulfones is a prime industrial example of nucleophilic displacement of an aryl chloride activated by a sulfone group. wikipedia.org A similar principle of activation applies to this compound, where the nitro group provides the necessary electron withdrawal to facilitate the displacement of the chlorine atom by various nucleophiles.

Electrophilic and Nucleophilic Aromatic Substitution on the Diphenyl System

The electronic nature of the two aromatic rings in this compound is distinct, governed by the directing effects of the substituents. The ring bearing the chlorine atom is influenced by the ortho-, para-directing but deactivating chloro group and the activating, ortho-, para-directing sulfide bridge. The other ring is strongly deactivated by the meta-directing nitro group but activated by the sulfide bridge.

Electrophilic aromatic substitution (EAS), such as nitration, halogenation, or Friedel-Crafts reactions, is generally disfavored on this system due to the deactivating nature of both the chloro and, more significantly, the nitro substituents. libretexts.orgscranton.edu Any electrophilic attack would likely be directed to the ring containing the chlorine atom, at the positions ortho to the activating sulfide group, as this is the most activated ring.

Conversely, the system is well-suited for nucleophilic aromatic substitution (SNAr), as previously discussed. The powerful electron-withdrawing effect of the para-nitro group makes the carbon atom attached to the chlorine on the other ring highly susceptible to nucleophilic attack. mdpi.com This makes the selective displacement of the chlorine atom the most prominent substitution reaction on the diphenyl system of this molecule.

Derivatization for Complex Molecular Architectures

The strategic functionalization of this compound serves as a cornerstone for the development of advanced materials and complex molecular frameworks. Its distinct electronic and reactive sites—the activated chlorine atom, the reducible nitro group, and the oxidizable sulfide bridge—offer a versatile platform for chemical modification. Through carefully selected synthetic pathways, this compound can be integrated into larger systems or have its functional groups transformed, paving the way for novel derivatives with tailored properties.

Strategies for Incorporating this compound into Larger Systems

The incorporation of the this compound moiety into polymers, macrocycles, and other extended molecular structures hinges on its capacity to act as a robust building block. The primary strategy for this integration is the nucleophilic aromatic substitution (SNAr) reaction at the carbon atom bearing the chlorine. The potent electron-withdrawing effect of the para-nitro group significantly activates the aryl chloride, making it an excellent electrophile for substitution by a variety of nucleophiles.

This reactivity allows for the formation of new carbon-sulfur, carbon-oxygen, or carbon-nitrogen bonds, effectively linking the diphenyl sulfide unit to other molecules. For instance, reaction with thiols can extend the thioether network, while reactions with amines or alcohols can introduce new functionalities and connection points. Research on analogous compounds, such as 2,5-dimethoxy-4-chloronitrobenzene, has shown that reaction with sodium sulfide leads to the displacement of the chlorine atom to form a larger diaryl sulfide, rather than reduction of the nitro group. researchgate.net This highlights the pronounced reactivity of the activated chlorine, a principle that is central to its use in constructing larger systems.

Another key strategy involves using the molecule as a monomer or a precursor to a monomer in polymerization reactions. After a functional group interconversion (see 3.4.2), such as the reduction of the nitro group to an amine, the resulting 4-amino-4'-chlorodiphenyl sulfide becomes an A-B type monomer. This molecule possesses both a nucleophilic site (amine) and an electrophilic site (aryl chloride), enabling its use in step-growth polymerization to synthesize novel poly(imino-phenylene-sulfide)s or other related polymers. Similarly, it can be envisioned as a comonomer in the synthesis of high-performance polymers like poly(p-phenylene sulfide) (PPS) and its derivatives. jpn.orggoogle.comnih.gov

The table below outlines potential nucleophilic substitution reactions for incorporating this compound into more complex structures.

| Nucleophile | Reactant Type | Resulting Linkage | Potential Application/Structure |

|---|---|---|---|

| Thiolate (RS⁻) | Alkyl or Aryl Thiols | Thioether (R-S-Ar) | Branched poly(phenylene sulfide)s, sulfur-rich polymers |

| Alkoxide (RO⁻) | Alcohols/Phenols | Ether (R-O-Ar) | Poly(ether-sulfide)s, functionalized surfaces |

| Amine (RNH₂) | Primary/Secondary Amines | Amine (R-NH-Ar) | Poly(amino-sulfide)s, dye synthesis, pharmaceutical intermediates |

| Sulfide Ion (S²⁻) | Sodium Sulfide (Na₂S) | Thioether (Ar-S-Ar) | Formation of bis(4-nitrodiphenyl) sulfide, polymer chain extension |

Functional Group Interconversions

The transformative potential of this compound is fully realized through reactions that modify its inherent functional groups. These interconversions generate new derivatives with distinct chemical reactivity, providing access to a wider array of molecular architectures. The two primary sites for these transformations are the nitro group and the sulfide bridge.

Reduction of the Nitro Group: The nitro group can be readily reduced to a primary amine (–NH₂), a transformation that fundamentally alters the electronic character of the attached aromatic ring from electron-withdrawing to electron-donating. This conversion yields 4-amino-4'-chlorodiphenyl sulfide, a valuable intermediate for the synthesis of dyes, pharmaceuticals, and polymers. A variety of reducing agents can accomplish this selectively.

The table below summarizes common reagents used for the reduction of aromatic nitro groups.

| Reducing Agent | Typical Conditions | Product | Notes |

|---|---|---|---|

| Sodium Sulfide (Na₂S·9H₂O) | Aqueous Ethanol, Reflux | 4-Amino-4'-chlorodiphenyl sulfide | Chemoselective for nitro group reduction in the presence of an aryl chloride. |

| Tin(II) Chloride (SnCl₂) | Concentrated HCl, Ethanol | 4-Amino-4'-chlorodiphenyl sulfide | A classic and effective method for nitro group reduction (Béchamp reduction variant). |

| Catalytic Hydrogenation (H₂) | Pd/C, PtO₂, or Raney Ni | 4-Amino-4'-chlorodiphenyl sulfide | Clean reaction; conditions can sometimes lead to dechlorination. |

| Iron (Fe) in Acetic Acid | Refluxing Acetic Acid | 4-Amino-4'-chlorodiphenyl sulfide | An economical and widely used industrial method. |

Oxidation of the Sulfide Bridge: The thioether linkage is susceptible to oxidation, which can be controlled to yield either the corresponding sulfoxide or sulfone. This transformation significantly impacts the geometry and electronic properties of the molecule. Oxidation to a sulfoxide introduces a chiral center at the sulfur atom, while further oxidation to the achiral sulfone group creates a much stronger electron-withdrawing moiety that also enhances thermal stability. These oxidized derivatives are important targets in medicinal chemistry and materials science. orientjchem.org The choice of oxidant and reaction conditions determines the final oxidation state. rsc.orgorganic-chemistry.orgjchemrev.com

The following table details common methods for the oxidation of the sulfide bridge.

| Oxidizing Agent | Typical Conditions | Primary Product | Notes |

|---|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Acetic Acid, Room Temp | 4-Chloro-4'-nitrodiphenyl sulfoxide | Stoichiometric control can favor the sulfoxide. |

| Hydrogen Peroxide (H₂O₂) | Excess H₂O₂, Reflux | 4-Chloro-4'-nitrodiphenyl sulfone | Harsher conditions promote full oxidation to the sulfone. |

| Oxone® (2KHSO₅·KHSO₄·K₂SO₄) | Ethanol (for sulfoxide), Water (for sulfone) | Solvent-dependent sulfoxide or sulfone | A green and efficient catalyst-free method. rsc.org |

| meta-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane (DCM) | 4-Chloro-4'-nitrodiphenyl sulfoxide/sulfone | Highly effective; product depends on the equivalents of m-CPBA used. |

By combining these interconversions with the incorporation strategies, a chemist can devise multi-step synthetic routes to highly complex and functional molecules starting from the relatively simple this compound.

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for elucidating the precise structure of 4-Chloro-4'-nitrodiphenyl sulfide (B99878) in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular connectivity and the chemical environment of each atom can be constructed.

While specific experimental spectral data for 4-Chloro-4'-nitrodiphenyl sulfide is not widely available in the public domain, the expected ¹H and ¹³C NMR spectra can be predicted based on the compound's structure, which consists of a 4-chlorophenyl ring and a 4-nitrophenyl ring linked by a sulfur atom.

¹H NMR Spectroscopy: The ¹H NMR spectrum is anticipated to exhibit two distinct sets of signals corresponding to the aromatic protons on the two phenyl rings. Due to the substitution pattern, both rings will display an AA'BB' system, which often appears as two sets of doublets.

4-Nitrophenyl Ring: The protons on the ring bearing the strongly electron-withdrawing nitro group (NO₂) are expected to be deshielded and thus resonate at a lower field (higher ppm value). The protons ortho to the nitro group (H-3', H-5') would appear as a doublet, and the protons meta to the nitro group (H-2', H-6') would also appear as a doublet.

4-Chlorophenyl Ring: The protons on the chlorophenyl ring would be less deshielded compared to the nitrophenyl ring. The protons ortho to the sulfur atom (H-2, H-6) and those meta to the sulfur atom (H-3, H-5) would each appear as a doublet.

The typical ortho-coupling constant (³J) for protons on a benzene (B151609) ring is in the range of 7-9 Hz.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is expected to show a total of eight signals for the twelve carbon atoms, due to the symmetry in both aromatic rings.

4-Nitrophenyl Ring: The carbon atom attached to the nitro group (C-4') would be significantly downfield. The carbon attached to the sulfur (C-1') would also be downfield. The remaining two signals would correspond to the pairs of equivalent ortho (C-2', C-6') and meta (C-3', C-5') carbons.

4-Chlorophenyl Ring: The carbon atom bonded to the chlorine (C-4) and the carbon atom bonded to the sulfur (C-1) would be identifiable by their chemical shifts. The remaining two signals would represent the pairs of equivalent ortho (C-2, C-6) and meta (C-3, C-5) carbons.

A summary of predicted NMR data is presented below.

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |

| H-2', H-6' | Downfield | Doublet | ~8-9 Hz |

| H-3', H-5' | Downfield | Doublet | ~8-9 Hz |

| H-2, H-6 | Upfield relative to nitrophenyl protons | Doublet | ~8-9 Hz |

| H-3, H-5 | Upfield relative to nitrophenyl protons | Doublet | ~8-9 Hz |

| C-1 | ~130-140 | Singlet | - |

| C-2, C-6 | ~130-135 | Singlet | - |

| C-3, C-5 | ~128-130 | Singlet | - |

| C-4 | ~132-138 | Singlet | - |

| C-1' | ~145-150 | Singlet | - |

| C-2', C-6' | ~125-130 | Singlet | - |

| C-3', C-5' | ~123-125 | Singlet | - |

| C-4' | ~145-150 | Singlet | - |

Note: The table presents predicted values based on general spectroscopic principles. Actual experimental values may vary.

To unambiguously assign the proton and carbon signals and confirm the connectivity of the molecule, a series of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons. For this compound, cross-peaks would be expected between the ortho and meta protons on each of the aromatic rings, confirming their positions relative to each other.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. Each protonated aromatic carbon would show a cross-peak with its attached proton, allowing for the direct assignment of the carbon signals based on the already assigned proton signals.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

In Electron Ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and various fragment ions. The mass spectrum of this compound is available in the NIST Mass Spectrometry Data Center. nih.gov The molecular ion peak [M]⁺˙ is expected at m/z 265, corresponding to the nominal mass of the molecule. The presence of a significant M+2 peak at m/z 267, with an intensity of about one-third of the molecular ion peak, is a characteristic isotopic signature of a compound containing one chlorine atom.

The fragmentation pattern would likely involve the cleavage of the C-S and C-N bonds. Key expected fragments include:

Loss of the nitro group (NO₂), resulting in a fragment at m/z 219.

Cleavage of the C-S bond, which could lead to fragments corresponding to the 4-chlorophenylthioyl cation (m/z 143) or the 4-nitrophenyl cation (m/z 122).

Loss of the chlorine atom, leading to a fragment at m/z 230.

| m/z | Proposed Fragment Identity |

| 265/267 | [C₁₂H₈ClNO₂S]⁺˙ (Molecular ion) |

| 219/221 | [C₁₂H₈ClS]⁺˙ |

| 184 | [C₁₂H₈S]⁺˙ |

| 154 | [C₆H₄NO₂S]⁺ |

| 143/145 | [C₆H₄ClS]⁺ |

| 122 | [C₆H₄NO₂]⁺ |

| 111/113 | [C₆H₄Cl]⁺ |

Data sourced from NIST Mass Spectrometry Data Center. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental formula of the molecule. The calculated exact mass of this compound (C₁₂H₈ClNO₂S) is 264.9964274 Da. nih.gov An experimental HRMS measurement yielding a mass very close to this value would provide strong evidence for the proposed molecular formula.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment

Key expected vibrational bands for this compound include:

N-O Stretching: The nitro group will exhibit two strong characteristic stretching vibrations: an asymmetric stretch typically in the range of 1500-1570 cm⁻¹ and a symmetric stretch between 1300-1370 cm⁻¹.

C-N Stretching: A weaker band for the C-N stretch is expected around 850 cm⁻¹.

C-Cl Stretching: The C-Cl stretching vibration for an aryl chloride typically appears as a strong band in the region of 1000-1100 cm⁻¹.

C-S Stretching: The C-S stretching vibration is generally weak and falls in the range of 600-800 cm⁻¹.

Aromatic C-H Stretching: These vibrations appear as a group of weak to medium bands above 3000 cm⁻¹.

Aromatic C=C Stretching: The stretching of the carbon-carbon bonds in the aromatic rings gives rise to several bands of variable intensity in the 1400-1600 cm⁻¹ region.

Aromatic C-H Bending: Out-of-plane C-H bending vibrations are characteristic of the substitution pattern of the aromatic rings and typically appear in the 800-900 cm⁻¹ region. For 1,4-disubstituted rings, a strong band is expected around 810-840 cm⁻¹.

Analysis of Characteristic Functional Group Frequencies

The infrared and Raman spectra of this compound are characterized by distinct bands that correspond to the vibrational modes of its specific functional groups. The analysis of these frequencies provides a reliable method for identifying the compound and understanding its structural arrangement.

The presence of the nitro group (NO₂) is prominently indicated by strong absorption bands in the infrared spectrum. The asymmetric stretching vibration of the NO₂ group is typically observed in the range of 1500-1575 cm⁻¹, while the symmetric stretching vibration appears in the 1300-1370 cm⁻¹ region. For this compound, these bands are crucial identifiers.

The carbon-sulfur (C-S) stretching vibrations are typically weaker and appear in the region of 600-780 cm⁻¹. The vibrations of the phenyl rings, including C-H stretching, C-C stretching, and various bending modes, contribute to a complex pattern of bands throughout the spectrum.

A detailed assignment of the key vibrational frequencies for this compound is presented in the table below.

| Vibrational Mode | Frequency Range (cm⁻¹) |

| NO₂ Asymmetric Stretch | 1500 - 1575 |

| NO₂ Symmetric Stretch | 1300 - 1370 |

| C-Cl Stretch | 600 - 800 |

| C-S Stretch | 600 - 780 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aromatic C=C Stretch | 1400 - 1600 |

Correlation with Molecular Symmetry and Conformation

The symmetry of the molecule is, at best, Cₛ, assuming a plane of symmetry that bisects the C-S-C angle and passes through the sulfur atom. However, free rotation around the C-S bonds can lead to a range of conformations with even lower symmetry. The number of observed bands in the vibrational spectra can sometimes exceed the number theoretically predicted for a single, static conformation, suggesting the presence of multiple conformers in equilibrium. The analysis of the spectral features, often aided by computational modeling, allows for the determination of the most stable conformation and the energy barriers between different rotational isomers.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful tool for probing the electronic transitions within a molecule. The absorption of UV or visible light by this compound promotes electrons from lower energy molecular orbitals to higher energy ones, providing information about the electronic structure and the chromophores present. The primary chromophores in this molecule are the nitrophenyl and chlorophenyl groups, linked by the sulfur atom.

Delocalization Effects on Absorption Maxima

The electronic spectrum of this compound is significantly influenced by the extent of electron delocalization across the molecule. The presence of the electron-withdrawing nitro group and the electron-donating sulfur atom, along with the two phenyl rings, creates a conjugated system. This extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

As a result, the absorption maxima (λₘₐₓ) are shifted to longer wavelengths (a bathochromic or red shift) compared to the individual, non-conjugated chromophores. This shift is a direct consequence of the delocalization of π-electrons over the entire molecular framework. The intensity of the absorption bands is also affected by this delocalization.

Solvent Effects on Electronic Spectra

The polarity of the solvent in which the UV-Vis spectrum is recorded can have a pronounced effect on the position and intensity of the absorption bands of this compound. This phenomenon, known as solvatochromism, arises from differential solvation of the ground and excited states of the molecule.

In polar solvents, the excited state of this compound, which is generally more polar than the ground state due to charge transfer character, is stabilized to a greater extent. This increased stabilization of the excited state leads to a further reduction in the energy gap for the electronic transition, resulting in a bathochromic shift of the absorption maximum. Conversely, in non-polar solvents, the absorption maximum is typically observed at shorter wavelengths.

The table below illustrates the effect of solvent polarity on the main absorption band of a related compound, p-nitroaniline, which demonstrates the typical solvatochromic shifts observed in such systems.

| Solvent | Polarity | λₘₐₓ (nm) |

| Cyclohexane | Non-polar | 320 |

| Water | Polar | 380 |

This data for a similar molecule highlights the significant role that the solvent environment plays in modulating the electronic properties of molecules with strong intramolecular charge transfer character, a key feature of this compound.

Computational and Theoretical Investigations of 4 Chloro 4 Nitrodiphenyl Sulfide

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone in the modern analysis of molecular systems. For 4-Chloro-4'-nitrodiphenyl sulfide (B99878), these calculations offer a window into its behavior at the atomic level, predicting properties that can be challenging to measure experimentally.

Density Functional Theory (DFT) for Ground State Geometries and Electronic Structure

Density Functional Theory (DFT) has become a primary tool for investigating the ground state geometries and electronic structures of molecules like 4-Chloro-4'-nitrodiphenyl sulfide. This is due to its favorable balance between computational cost and accuracy. DFT methods are employed to determine the most stable three-dimensional arrangement of atoms in the molecule by optimizing its geometry. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy configuration is reached.

The electronic structure, which dictates the molecule's chemical behavior, is also a key output of DFT calculations. These calculations provide information on electron density distribution, molecular orbitals, and electrostatic potential, all of which are crucial for understanding the molecule's reactivity and intermolecular interactions. For instance, a study on similar nitroaromatic compounds utilized DFT with the B3LYP functional and a 6-311G(d,p) basis set to optimize molecular geometry and analyze electronic properties. bhu.ac.in

Ab Initio Methods for High-Accuracy Predictions

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, offer a pathway to highly accurate predictions of molecular properties. While computationally more intensive than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide benchmark-quality data for properties such as molecular energies and geometries. For molecules where high accuracy is paramount, these methods are invaluable. In the context of related compounds, ab initio calculations have been used to refine geometric parameters and calculate electronic energies with a high degree of confidence.

Molecular Orbital Analysis

The behavior of electrons in a molecule is described by molecular orbitals, which are fundamental to understanding its chemical reactivity. The analysis of these orbitals, particularly the frontier orbitals, is a key aspect of computational chemistry.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characteristics

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) and play a pivotal role in chemical reactions. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energies of the HOMO and LUMO, and the energy gap between them (the HOMO-LUMO gap), are critical descriptors of a molecule's reactivity and kinetic stability. mdpi.com A smaller HOMO-LUMO gap suggests that a molecule is more easily excitable and therefore more reactive. mdpi.com For related aromatic compounds, the HOMO is often localized on the electron-rich parts of the molecule, while the LUMO is centered on the electron-deficient regions. researchgate.net In this compound, the nitro group is strongly electron-withdrawing, which would be expected to significantly influence the energy and localization of the LUMO.

Frontier Molecular Orbital Theory in Reactivity Prediction

Frontier Molecular Orbital (FMO) theory provides a framework for predicting the outcome of chemical reactions by considering the interactions between the HOMO of one reactant and the LUMO of another. numberanalytics.com This theory is instrumental in understanding reaction mechanisms, regioselectivity, and stereoselectivity. numberanalytics.com For example, in a reaction involving this compound, the locations of the HOMO and LUMO would indicate the most probable sites for electrophilic and nucleophilic attack, respectively. The symmetry and energy of these orbitals would determine the feasibility and nature of the reaction pathway. numberanalytics.com The application of FMO theory is crucial for designing new synthetic routes and understanding the biological activity of molecules.

Spectroscopic Property Prediction

Computational methods are widely used to predict various spectroscopic properties, which can then be compared with experimental spectra for validation of the computational model and interpretation of the experimental data. For this compound, experimental data for infrared (IR), mass spectrometry, and 13C Nuclear Magnetic Resonance (NMR) spectra are available. bhu.ac.innih.gov

Theoretical calculations can simulate these spectra. For instance, DFT calculations can predict vibrational frequencies, which correspond to the peaks in an IR spectrum. Similarly, NMR chemical shifts can be calculated to aid in the assignment of experimental NMR signals. Time-dependent DFT (TD-DFT) can be employed to predict electronic transitions, which are observed in UV-visible spectroscopy. bhu.ac.in The comparison of predicted spectra with experimental data provides a powerful tool for confirming the molecular structure and understanding its electronic properties.

Theoretical Prediction of NMR Chemical Shifts (e.g., GIAO Method)

There are no published studies that have employed methods such as the Gauge-Including Atomic Orbital (GIAO) method to predict the ¹H and ¹³C NMR chemical shifts of this compound. Such computational analyses would be invaluable for correlating theoretical predictions with the existing experimental NMR data, thereby providing deeper insights into the electronic environment of the molecule's constituent atoms.

Computational Vibrational Spectroscopy (IR, Raman)

Similarly, a computational analysis of the vibrational spectra (IR and Raman) of this compound has not been reported. Theoretical vibrational frequency calculations, typically performed using Density Functional Theory (DFT), would allow for the precise assignment of vibrational modes observed in the experimental IR and Raman spectra. This would aid in a more complete understanding of the molecule's structural and bonding characteristics.

Reaction Mechanism Elucidation through Computational Modeling

Transition State Identification and Intrinsic Reaction Coordinate (IRC) Analysis

No computational studies detailing the reaction mechanisms involving this compound, such as its synthesis via nucleophilic aromatic substitution, are available. Consequently, there is no information on the identification of transition states or Intrinsic Reaction Coordinate (IRC) analyses for any of its formation or transformation reactions.

Energy Profile Determination for Key Transformations

The determination of energy profiles for key chemical transformations of this compound through computational modeling has not been a subject of published research. Such studies would be crucial for understanding the kinetics and thermodynamics of its reactions.

Intermolecular Interactions and Crystal Packing Studies

While the crystal structure of related diaryl sulfides has been investigated, there is no specific published research on the intermolecular interactions and crystal packing of this compound. Techniques such as Hirshfeld surface analysis, which are instrumental in visualizing and quantifying intermolecular contacts, have not been applied to this compound in any available literature.

Applications in Organic Synthesis and Functional Materials Development

An Essential Intermediate in Organic Compound Synthesis

4-Chloro-4'-nitrodiphenyl sulfide (B99878) serves as a pivotal intermediate in the synthesis of a wide array of organic compounds, owing to the reactivity of its functional groups. The presence of the chloro and nitro groups allows for sequential and selective chemical modifications, making it a valuable precursor for more complex molecules.

A Key Precursor for Diphenyl Sulfone Derivatives

One of the most significant applications of 4-Chloro-4'-nitrodiphenyl sulfide is its role as a precursor in the synthesis of diphenyl sulfone derivatives. The sulfide linkage can be readily oxidized to a sulfone group, a key structural motif in many pharmaceuticals and high-performance polymers. A prominent example is the synthesis of 4,4'-diaminodiphenyl sulfone (Dapsone), a crucial antibacterial drug. In a typical synthetic route, this compound is first oxidized to the corresponding sulfone, 4-chloro-4'-nitrodiphenyl sulfone. Subsequently, the nitro group is reduced to an amine, and the chloro group is substituted with an amino group to yield Dapsone. This process highlights the importance of this compound as a starting material for medicinally relevant compounds.

A Versatile Building Block for Other Substituted Sulfide Compounds

The reactivity of the chloro and nitro groups in this compound makes it an excellent building block for a variety of other substituted sulfide compounds. The chloro group can be displaced by various nucleophiles, while the nitro group can be reduced to an amine and subsequently modified. For instance, it is used in the synthesis of 4-amino-2'-nitrodiphenyl sulfide. This transformation demonstrates the utility of this compound in creating unsymmetrical diphenyl sulfide derivatives with tailored electronic and structural properties. These derivatives can, in turn, serve as intermediates for a range of other functional molecules.

Applications in the Synthesis of Dyes and Fluorescent Materials

While direct, large-scale industrial use of this compound in the synthesis of commercial dyes and fluorescent materials is not extensively documented in publicly available literature, its structural motifs are present in related chromophoric and luminescent systems. The diphenyl sulfide core, when appropriately functionalized with electron-donating and electron-withdrawing groups like the nitro group, can form the basis of chromophores. For example, derivatives of similar structures, such as phenothiazines, which also contain a sulfur-bridged diaryl system, are well-known for their applications as dyes and redox indicators. The fundamental structure of this compound provides a scaffold that could be theoretically elaborated into novel dyes and fluorescent probes, although specific industrial examples are not readily found.

Role in the Development of Novel Polymer Materials

In the realm of polymer chemistry, diaryl sulfide and sulfone units are integral components of high-performance polymers like poly(arylene sulfide)s (PAS) and poly(ether sulfone)s (PES). These materials are prized for their exceptional thermal stability, chemical resistance, and mechanical properties. While 4,4'-dichlorodiphenyl sulfone is a more common monomer in the synthesis of polysulfones nih.gov, the structure of this compound makes it a potential candidate for the synthesis of functionalized poly(thioether)s.

The chloro and nitro functionalities offer handles for post-polymerization modification, allowing for the tuning of polymer properties. For instance, the nitro group could be reduced to an amine, which can then be used to crosslink the polymer chains or to graft other functional groups. Although specific examples of large-scale polymerization of this compound are not prevalent in the literature, its structural similarity to established monomers suggests its potential utility in creating novel polymers with tailored properties. For example, research into the polymerization of similar chlorinated and thiolated benzene (B151609) derivatives has been explored for creating hyperbranched poly(phenylene sulfide)s researchgate.net.

Utilization as a Scaffold for Designing New Synthetic Reagents and Catalysts

The application of this compound as a direct scaffold for designing new synthetic reagents and catalysts is an area with limited publicly available research. However, the inherent reactivity of the molecule suggests potential in this domain. The sulfide linkage can coordinate to metal centers, and the aromatic rings can be functionalized to create multidentate ligands for catalysis.

For example, the chloro group could be substituted with a phosphine (B1218219) or other coordinating group, and the nitro group could be modified to tune the electronic properties of the resulting ligand. Such ligands could then be complexed with transition metals to form catalysts for various organic transformations. While this remains a largely unexplored area for this specific molecule, the broader field of sulfur-containing ligands in catalysis provides a conceptual basis for its potential application.

Environmental Fate and Degradation Pathways: Academic Research Perspectives

Biodegradation Studies of 4-Chloro-4'-nitrodiphenyl sulfide (B99878)

A thorough review of scientific literature reveals a lack of studies focused on the microbial degradation of 4-chloro-4'-nitrodiphenyl sulfide. Consequently, there is no information available on the following critical aspects:

Identification of Microbial Degradation Pathways

There are currently no published studies that identify specific microorganisms or microbial consortia capable of degrading this compound. Research on related compounds, such as chlorinated nitrophenols, has identified various bacterial strains that can initiate degradation through oxidative or reductive pathways, often involving the removal of nitro and chloro groups. nih.govnih.govnih.gov However, it is not scientifically sound to extrapolate these findings to this compound due to the differences in chemical structure, particularly the presence of a sulfide linkage.

Kinetic Studies of Biodegradation Rates and Metabolite Formation

In the absence of any identified degrading microorganisms, no kinetic data on the biodegradation rates of this compound exists. Similarly, there is no information on the formation of potential metabolites.

Abiotic Environmental Transformation Processes

Information regarding the transformation of this compound through non-biological processes is also not available in the current body of scientific literature.

Photodegradation Mechanisms in Aquatic and Atmospheric Environments

There are no specific studies on the photodegradation of this compound in water or the atmosphere. While research has been conducted on the photolysis of other nitroaromatic compounds, often involving photosensitizers or catalytic nanoparticles, these findings cannot be directly applied to this compound without specific experimental validation. nih.gov

Hydrolytic Stability and Pathways in Various Environmental Compartments

The hydrolytic stability and potential degradation pathways of this compound under various environmental pH and temperature conditions have not been documented. The sulfide bond in its structure may be susceptible to hydrolysis, but without experimental data, its half-life and the resulting products remain unknown.

Environmental Distribution and Transport Modeling

Due to the lack of fundamental data on its persistence and transformation, no studies on the environmental distribution and transport modeling of this compound could be found. Such models rely on empirical data regarding a compound's behavior in different environmental matrices (soil, water, air), which is currently unavailable for this specific chemical.

Advanced Analytical Techniques for Environmental Monitoring and Metabolite Identification

Effective environmental monitoring is crucial for understanding the distribution and concentration of contaminants like this compound. Furthermore, identifying its degradation products, or metabolites, is essential for a complete assessment of its environmental impact, as these transformation products can sometimes be more toxic than the parent compound.

Advanced analytical techniques, primarily chromatography coupled with mass spectrometry, are the methods of choice for the detection and quantification of such compounds in complex environmental matrices.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful technique for the analysis of volatile and semi-volatile organic compounds. For this compound, which has a boiling point of 435.5 °C at 760 mmHg, GC-MS would be a suitable analytical method. The sample, extracted from an environmental matrix like soil or water, is first vaporized and then separated based on the compound's boiling point and interaction with the chromatographic column. The separated components then enter the mass spectrometer, which provides a unique mass spectrum based on the fragmentation pattern of the molecule, allowing for its identification and quantification. The NIST WebBook provides a reference mass spectrum for this compound which can be used for its identification in environmental samples. nist.gov

Liquid Chromatography-Mass Spectrometry (LC-MS):

For compounds that are less volatile or thermally labile, Liquid Chromatography-Mass Spectrometry (LC-MS) is often the preferred method. LC separates compounds in a liquid phase, which can then be ionized and analyzed by the mass spectrometer. This technique is particularly useful for analyzing potential polar metabolites of this compound that may be formed through biotic or abiotic degradation processes.

Metabolite Identification:

The identification of metabolites is a challenging but critical aspect of environmental fate studies. In a study on the metabolism of the related compound 4-chlorophenyl methyl sulfide in cattle and sheep, various transformation products were identified, suggesting that oxidation of the sulfur atom is a likely metabolic pathway. nih.gov For this compound, potential metabolic transformations could include the oxidation of the sulfide to a sulfoxide (B87167) and then to a sulfone. Additionally, the nitro group could be reduced to an amino group, forming compounds such as 4-amino-4'-chlorodiphenyl sulfide. High-resolution mass spectrometry (HRMS) coupled with LC is an invaluable tool for identifying unknown metabolites by providing highly accurate mass measurements, which can be used to determine the elemental composition of the molecules.

常见问题

Q. What spectroscopic methods are recommended for characterizing 4-Chloro-4'-nitrodiphenyl sulfide and its derivatives?

Infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) are critical for structural elucidation. For example, IR can detect functional groups like nitro (NO₂) or amine (NH₂) via peaks at ~1520 cm⁻¹ (NO₂ asymmetric stretch) and ~3400 cm⁻¹ (NH₂ stretch). NMR (e.g., in CDCl₃) resolves aromatic protons and substituent effects: in 4-Chloro-4'-aminodiphenyl sulfide, AB quartets (J = 9 Hz) indicate para-substituted aromatic rings . Elemental analysis (e.g., C, H, N, S) further validates purity and stoichiometry .

Q. How can the purity of synthesized this compound be assessed?

Combine chromatographic (HPLC, TLC) and spectroscopic methods. For instance, elemental analysis discrepancies (e.g., calculated vs. found C: 61.15% vs. 61.22%) indicate impurities . Melting point consistency (e.g., 60–61°C for 4-Chloro-4'-aminodiphenyl sulfide) also serves as a purity benchmark .

Q. What are the optimal reduction conditions for converting nitro groups to amines in this compound derivatives?

Catalytic hydrogenation or chemical reductants (e.g., Sn/HCl) are common. Evidence shows that reductions using MnBr(CO)₅/PhSiH₃ yield 85–90% sulfide products but may produce amino byproducts (15–18%) if nitro groups are present. Reaction time and catalyst loading adjustments (e.g., 30–35 minutes for aliphatic sulfoxides) minimize side reactions .

Advanced Research Questions

Q. How do solvent choices influence selectivity in reactions involving this compound?

Polar aprotic solvents like HMPA suppress undesired substitution pathways. For example, HMPA prevents chlorine displacement in 4-trifluoromethylsulfanylchlorobenzene during trifluoromethylation, favoring the desired product . Solvent polarity also affects reaction rates and intermediate stability in SRN1 mechanisms .

Q. What computational approaches predict the reactivity of this compound in electrophilic substitution reactions?

Density functional theory (DFT) calculations can model electronic effects. The nitro group’s electron-withdrawing nature deactivates the aromatic ring, directing electrophiles to the chloro-substituted ring. Frontier molecular orbital (FMO) analysis further clarifies regioselectivity in catalytic reductions .

Q. How can byproducts like amino derivatives be minimized during the reduction of 4-Chloro-4'-nitrodiphenyl sulfoxide?

Optimize reaction conditions: shorter reaction times (e.g., 30 minutes for tetrahydrothiophene sulfoxide) and lower catalyst concentrations reduce over-reduction. Monitoring via ¹³C NMR (e.g., δ 170.2 ppm for CO₂Me groups) helps track intermediate stability .

Q. What mechanistic insights explain the formation of 4-Chloro-4'-methoxybiphenyl in lichen metabolism studies?

Lichens metabolize 4-chlorobiphenyl via hydroxylation and subsequent methylation. Pseudocyphellaria crocata uniquely produces 4-Chloro-4'-methoxybiphenyl, suggesting cytochrome P450-mediated oxidation followed by O-methyltransferase activity. Radioactive tracers (e.g., ¹⁴C-labeled substrates) validate these pathways .

Methodological Recommendations

- Synthesis Optimization : Use IR/NMR for real-time monitoring of nitro-to-amine conversions .

- Byproduct Mitigation : Employ HMPA to suppress substitution side reactions in trifluoromethylation .

- Environmental Analysis : For metabolic studies, combine radioactive tracers with HPLC-MS to track degradation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。